Cas no 1936373-27-1 ((4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol)

(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol is a heterocyclic compound featuring a pyrrolidine core substituted with a 3-methylthiophene moiety and a hydroxymethyl group. This structure offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where fused thiophene-pyrrolidine frameworks are valued for their bioactivity. The hydroxymethyl group enhances solubility and provides a reactive handle for further derivatization, enabling the synthesis of more complex molecules. Its well-defined stereochemistry and stability under standard conditions make it a reliable intermediate for medicinal chemistry and catalyst development. The compound’s balanced lipophilicity and functional group compatibility further support its utility in drug discovery and material science applications.
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol structure
1936373-27-1 structure
Product name:(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol
CAS No:1936373-27-1
MF:C10H15NOS
Molecular Weight:197.297201395035
CID:5720415
PubChem ID:121199348

(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol 化学的及び物理的性質

名前と識別子

    • F1907-1060
    • 1936373-27-1
    • AKOS026706664
    • [4-(3-methylthiophen-2-yl)pyrrolidin-3-yl]methanol
    • (4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol
    • 3-Pyrrolidinemethanol, 4-(3-methyl-2-thienyl)-
    • (4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol
    • インチ: 1S/C10H15NOS/c1-7-2-3-13-10(7)9-5-11-4-8(9)6-12/h2-3,8-9,11-12H,4-6H2,1H3
    • InChIKey: DXGASMSCPTVZSP-UHFFFAOYSA-N
    • SMILES: S1C=CC(C)=C1C1CNCC1CO

計算された属性

  • 精确分子量: 197.08743528g/mol
  • 同位素质量: 197.08743528g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.5Ų
  • XLogP3: 1

じっけんとくせい

  • 密度みつど: 1.138±0.06 g/cm3(Predicted)
  • Boiling Point: 342.3±37.0 °C(Predicted)
  • 酸度系数(pKa): 14.93±0.10(Predicted)

(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1907-1060-0.25g
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol
1936373-27-1 95%+
0.25g
$430.0 2023-09-07
Life Chemicals
F1907-1060-2.5g
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol
1936373-27-1 95%+
2.5g
$954.0 2023-09-07
TRC
M241056-1g
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol
1936373-27-1
1g
$ 680.00 2022-06-04
Life Chemicals
F1907-1060-5g
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol
1936373-27-1 95%+
5g
$1431.0 2023-09-07
Life Chemicals
F1907-1060-0.5g
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol
1936373-27-1 95%+
0.5g
$453.0 2023-09-07
TRC
M241056-500mg
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol
1936373-27-1
500mg
$ 455.00 2022-06-04
TRC
M241056-100mg
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol
1936373-27-1
100mg
$ 115.00 2022-06-04
Life Chemicals
F1907-1060-1g
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol
1936373-27-1 95%+
1g
$477.0 2023-09-07
Life Chemicals
F1907-1060-10g
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol
1936373-27-1 95%+
10g
$2003.0 2023-09-07

(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol 関連文献

(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanolに関する追加情報

Chemical Profile of (4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol (CAS No. 1936373-27-1)

(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol, identified by its CAS number 1936373-27-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrrolidinyl moiety linked to a methylthiophene ring, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of heterocyclic rings in this compound makes it a promising candidate for further investigation in drug discovery and medicinal chemistry.

The structural framework of (4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol consists of a pyrrolidine ring substituted at the 3-position with a methoxy group, which is further connected to a 3-methylthiophene ring at the 4-position. This configuration introduces both aromatic and aliphatic characteristics, potentially influencing its solubility, metabolic stability, and interaction with biological targets. The presence of the thiophene ring adds an additional layer of complexity, as thiophenes are well-known for their role in various pharmacologically active compounds.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for therapeutic applications. The pyrrolidine scaffold, in particular, has been extensively studied due to its prevalence in bioactive molecules. Compounds containing pyrrolidine moieties often exhibit significant pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities. The incorporation of a methylthiophene group into this scaffold may enhance these properties by introducing additional binding pockets or modulating electronic distributions.

One of the most compelling aspects of (4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol is its potential as a building block for more complex drug candidates. The methoxy-substituted pyrrolidine ring can serve as a versatile handle for further functionalization, allowing chemists to explore diverse chemical spaces. This flexibility is particularly valuable in medicinal chemistry, where the ability to modify key structural features can significantly impact biological activity.

Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry. Thiophenes are known for their ability to interact with various biological targets due to their unique electronic properties and aromaticity. For instance, thiophene-based compounds have shown promise in the treatment of neurological disorders, cardiovascular diseases, and infectious diseases. The presence of a methylthiophene ring in (4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol suggests that this compound may exhibit similar biological activities or serve as a precursor for such agents.

The synthesis of (4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol presents an interesting challenge due to its complex structure. Traditional synthetic approaches may involve multi-step sequences involving cyclization reactions, cross-coupling reactions, and functional group transformations. Advanced techniques such as transition metal-catalyzed reactions could provide efficient routes to this compound while maintaining high selectivity and yield.

In conclusion, (4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol (CAS No. 1936373-27-1) represents a fascinating compound with potential applications in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs. As our understanding of heterocyclic chemistry continues to evolve, compounds like this one will undoubtedly play a crucial role in the development of novel therapeutic agents.

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